(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 771438-38-1
VCID: VC8184172
InChI: InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m1/s1
SMILES: CN1CCN(CC1)C2CCNC2
Molecular Formula: C9H19N3
Molecular Weight: 169.27 g/mol

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

CAS No.: 771438-38-1

Cat. No.: VC8184172

Molecular Formula: C9H19N3

Molecular Weight: 169.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine - 771438-38-1

Specification

CAS No. 771438-38-1
Molecular Formula C9H19N3
Molecular Weight 169.27 g/mol
IUPAC Name 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine
Standard InChI InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m1/s1
Standard InChI Key SCNMGRFCMUWUNN-SECBINFHSA-N
Isomeric SMILES CN1CCN(CC1)[C@@H]2CCNC2
SMILES CN1CCN(CC1)C2CCNC2
Canonical SMILES CN1CCN(CC1)C2CCNC2

Introduction

Chemical Identification and Structural Properties

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride (CAS: 917505-14-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₂₂Cl₃N₃ and a molecular weight of 278.65 g/mol . The (R)-enantiomer configuration at the pyrrolidine ring distinguishes it from its stereoisomer, influencing its binding affinity in biological systems. The trihydrochloride salt enhances solubility in aqueous media, a critical factor for pharmacokinetic applications.

Key Structural Features:

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, attached at position 3 of the piperazine core.

  • Methyl Group: A -CH₃ group at position 1 of the piperazine, contributing to steric and electronic effects.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₂₂Cl₃N₃
Molecular Weight278.65 g/mol
Purity≥96%
Hazard ClassificationGHS07 (Harmful)

Synthesis and Manufacturing

The synthesis of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine involves multi-step organic reactions, as inferred from analogous methods in patent JP2020528399A . A generalized pathway includes:

  • Ring Formation: Condensation of 1-methylpiperazine with a pyrrolidine precursor under acidic conditions.

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to isolate the (R)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride salt .

Critical reaction parameters include:

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate .

  • Catalysts: Triethylamine for deprotonation and accelerating nucleophilic substitutions .

  • Temperature: Reactions typically proceed at 50–80°C to balance yield and enantiomeric excess .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationDMF, 70°C, 12h65–70%
Chiral SeparationChiral HPLC, hexane/isopropanol>98% ee
Salt PrecipitationHCl (conc.), 0°C85%

Biological Activity and Pharmaceutical Applications

The compound’s piperazine moiety is structurally analogous to components of fluoroquinolone antibiotics (e.g., ciprofloxacin), which target DNA gyrase in bacteria . Patent JP2020528399A highlights piperazine derivatives as antibiotic resistance breakers, potentiating existing drugs against resistant strains like Streptococcus pneumoniae .

Mechanistic Insights:

  • Efflux Pump Inhibition: Piperazine derivatives may block bacterial efflux pumps, increasing intracellular drug concentrations .

  • Membrane Permeabilization: Enhanced permeability allows antibiotics to penetrate biofilms .

Table 3: Comparative Antibiotic Potentiation

AntibioticMIC Reduction (Fold)Target Pathogen
CiprofloxacinE. coli
MoxifloxacinS. aureus

Analytical Characterization

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride is characterized using:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra confirm ring connectivity and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric purity .

  • Infrared (IR) Spectroscopy: Peaks at 1650 cm⁻¹ (C-N stretch) and 2500 cm⁻¹ (N-H stretch) validate functional groups .

Future Directions

Further research should explore:

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency.

  • In Vivo Toxicology: Assessing long-term safety in animal models.

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